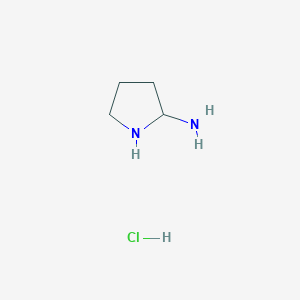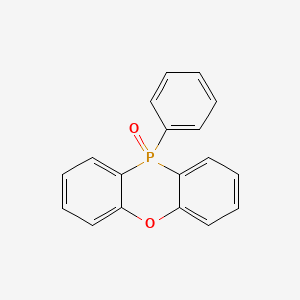
10-Phenylphenoxaphosphine 10-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Phenylphenoxaphosphine 10-oxide is an organophosphorus compound characterized by a phenyl group attached to a phenoxaphosphine oxide structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10-Phenylphenoxaphosphine 10-oxide typically involves the reaction of phenyl ether with n-butyl-lithium followed by the addition of phenylphosphonous dichloride. This one-step process yields the desired compound with high efficiency .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned reaction conditions. The process is optimized for yield and purity, ensuring the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
10-Phenylphenoxaphosphine 10-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the oxide to its corresponding phosphine.
Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and organometallic compounds facilitate substitution reactions.
Major Products Formed
Oxidation: Higher oxidation state phosphine oxides.
Reduction: Corresponding phosphines.
Substitution: Various substituted phenoxaphosphine oxides.
Applications De Recherche Scientifique
10-Phenylphenoxaphosphine 10-oxide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of flame retardants and other specialty chemicals
Mécanisme D'action
The mechanism of action of 10-Phenylphenoxaphosphine 10-oxide involves its interaction with molecular targets through its phosphorus and oxygen atoms. These interactions can lead to various biochemical and chemical effects, depending on the specific application. The compound’s ability to undergo oxidation and reduction reactions plays a crucial role in its mechanism of action .
Comparaison Avec Des Composés Similaires
Similar Compounds
10-Phenylphenoxaphosphine: Lacks the oxide group, resulting in different chemical properties.
9,10-Dihydro-9-oxa-10-phosphaphenanthrene 10-oxide: Another organophosphorus compound with similar applications but different structural features.
Uniqueness
10-Phenylphenoxaphosphine 10-oxide is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and potential applications. Its ability to participate in a wide range of chemical reactions makes it a versatile compound in various fields of research and industry.
Propriétés
Numéro CAS |
1091-27-6 |
|---|---|
Formule moléculaire |
C18H13O2P |
Poids moléculaire |
292.3 g/mol |
Nom IUPAC |
10-phenylphenoxaphosphinine 10-oxide |
InChI |
InChI=1S/C18H13O2P/c19-21(14-8-2-1-3-9-14)17-12-6-4-10-15(17)20-16-11-5-7-13-18(16)21/h1-13H |
Clé InChI |
XTSYWNMFJLRCLW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)P2(=O)C3=CC=CC=C3OC4=CC=CC=C24 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bicyclo[2.2.1]heptane-2,3-diyldimethanediyl dimethanesulfonate](/img/structure/B14754708.png)
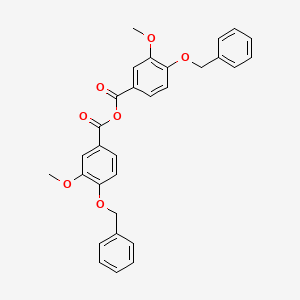
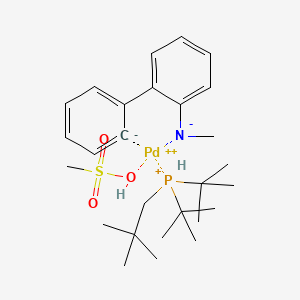

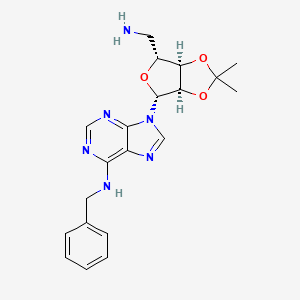
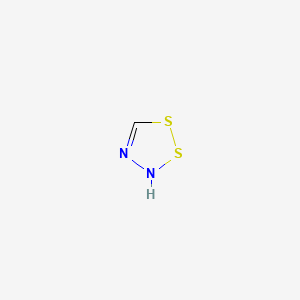
![1,10-bis(3,5-dimethylphenyl)-12-hydroxy-4,4,7,7-tetramethyl-5,6-dihydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B14754733.png)
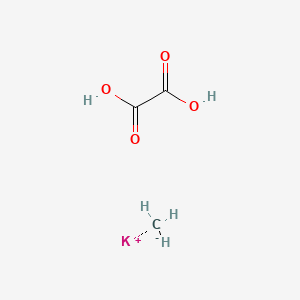


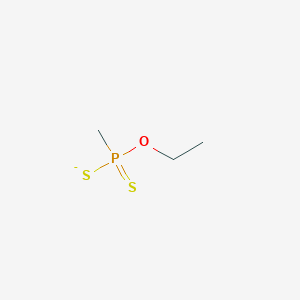
![2,2,2-Trifluoro-1-[4-(methoxymethoxy)phenyl]ethanone](/img/structure/B14754778.png)

